T-Kinin

Description

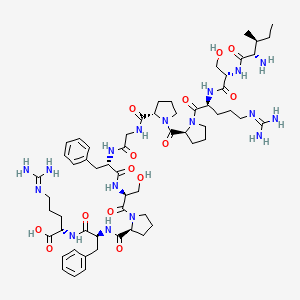

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-WRBAKOPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-63-9 | |

| Record name | T-Kinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of T-Kinin in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of T-kinin and its precursor, T-kininogen, in the context of inflammatory responses. This compound, a peptide found exclusively in rats, is an important component of the kallikrein-kinin system (KKS) in this species and serves as a valuable tool for studying the fundamental mechanisms of inflammation. This document details the generation of this compound, its signaling pathways through the bradykinin B2 receptor, and its physiological effects that contribute to the inflammatory cascade. A comprehensive summary of quantitative data from key studies is presented, alongside detailed experimental protocols to facilitate the replication and extension of this research. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the molecular and procedural aspects of this compound research.

Introduction to this compound and T-Kininogen

This compound, with the amino acid sequence Ile-Ser-bradykinin, is a bioactive peptide unique to rats.[1] It belongs to the kinin family of peptides, which are potent mediators of inflammation, pain, and blood pressure regulation.[2][3] this compound is released from its precursor, T-kininogen, a plasma protein that is a major acute-phase reactant in rats.[1][4] During an inflammatory event, the synthesis of T-kininogen in the liver is significantly upregulated, leading to a substantial increase in its plasma concentration.[1][5]

There are two main forms of T-kininogen, designated TI and TII, which can be separated by non-denaturing polyacrylamide gel electrophoresis.[6] The glycosylation pattern of T-kininogen may be altered during inflammation, which could potentially influence its function and processing.[6] Beyond its role as a precursor to this compound, T-kininogen also functions as a cysteine protease inhibitor, suggesting a dual role in modulating inflammatory processes.[4]

The Role of this compound in Inflammatory Responses

The kallikrein-kinin system is a key player in the initiation and amplification of inflammatory responses.[7] In rats, the release of this compound at a site of inflammation contributes to the cardinal signs of inflammation: redness, swelling, heat, and pain.

This compound, like bradykinin, is a potent vasoactive peptide. Its primary effects on the vasculature include:

-

Vasodilation: this compound induces the relaxation of arterial smooth muscle, leading to increased blood flow to the inflamed tissue. This effect is primarily mediated by the release of nitric oxide (NO) from endothelial cells.[8]

-

Increased Vascular Permeability: this compound increases the permeability of post-capillary venules, allowing plasma proteins and fluid to extravasate into the interstitial space, resulting in edema.[9]

These vascular changes facilitate the recruitment of leukocytes, such as neutrophils, to the site of injury or infection. The increased blood flow slows down leukocyte velocity, and the enhanced permeability allows them to marginate and subsequently migrate into the tissue.

This compound Signaling Pathway

This compound exerts its biological effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[4][8] The B2 receptor is constitutively expressed on a variety of cell types, including endothelial cells, smooth muscle cells, and neurons.[2][10] The signaling cascade initiated by this compound binding to the B2 receptor is multifaceted and cell-type specific. In endothelial cells, the primary pathway leading to vasodilation involves:

-

Gq/11 Activation: Binding of this compound to the B2 receptor activates the heterotrimeric G-protein Gq/11.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLC.

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

eNOS Activation: The increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide (NO) Production: eNOS produces NO, which diffuses to adjacent smooth muscle cells.

-

Guanylate Cyclase Activation: In smooth muscle cells, NO activates soluble guanylate cyclase, which converts GTP to cGMP.

-

Smooth Muscle Relaxation: Increased cGMP levels lead to the relaxation of smooth muscle cells and subsequent vasodilation.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on this compound and T-kininogen in inflammatory models.

Table 1: T-Kininogen Levels in Carrageenin-Induced Inflammation in Rats

| Parameter | Control | Carrageenin-Treated (24h) | Fold Change | Reference |

| Plasma T-Kininogen | Undisclosed baseline | Increased | 7-fold | [1] |

| Inflammatory Fluid T-Kininogen | Not Applicable | 8 µg/ml | - | [1] |

Table 2: Free Kinin Levels in Blood and Inflammatory Fluid in Carrageenin-Induced Inflammation in Rats (24h)

| Kinin | Percentage in Blood | Percentage in Inflammatory Fluid | Reference |

| This compound | 63% | Not specified | [1] |

| Bradykinin | 37% | Not specified | [1] |

| Total Free Kinin | 5-fold increase over baseline | Not specified | [1] |

Table 3: Vasodilator Responses to this compound and Bradykinin in the Mesenteric Vascular Bed of the Cat

| Agonist | Effect | Receptor | Mediator | Reference |

| This compound | Dose-related decrease in perfusion pressure | B2 | Nitric Oxide | [8] |

| Bradykinin | Dose-related decrease in perfusion pressure | B2 | Nitric Oxide | [8] |

Experimental Protocols

Carrageenin-Induced Air Pouch Inflammation in Rats

This model is used to study the accumulation of inflammatory exudate and the local release of inflammatory mediators.

Protocol:

-

Animal Model: Male Wistar rats (200-250 g).

-

Air Pouch Formation:

-

Inject 20 ml of sterile air subcutaneously on the dorsum of the rat to create an air pouch.

-

Three days later, inject an additional 10 ml of sterile air into the pouch to maintain its structure.

-

-

Induction of Inflammation:

-

On day 6, inject 2 ml of a 1% (w/v) solution of carrageenin in sterile saline into the air pouch.

-

-

Sample Collection (at 24 hours post-carrageenin injection):

-

Anesthetize the rats.

-

Collect blood samples via cardiac puncture into tubes containing EDTA.

-

Carefully open the air pouch and aspirate the inflammatory exudate.

-

-

Analysis:

-

Centrifuge blood samples to obtain plasma.

-

Centrifuge the inflammatory exudate to remove cells.

-

Measure T-kininogen levels in plasma and exudate using methods such as ELISA or radioimmunoassay.

-

Extract and quantify free kinins (this compound and bradykinin) from blood and exudate using high-performance liquid chromatography (HPLC).[1]

-

Isolated Mesenteric Vascular Bed Perfusion in Cats

This ex vivo model allows for the direct assessment of the vasoactive properties of substances on a specific vascular bed.

Protocol:

-

Animal Model: Adult cats of either sex.

-

Tissue Preparation:

-

Anesthetize the cat and surgically expose the superior mesenteric artery.

-

Cannulate the artery and perfuse the mesenteric vascular bed with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate.

-

Monitor the perfusion pressure continuously.

-

-

Drug Administration:

-

Inject bolus doses of this compound and bradykinin into the perfusion circuit.

-

Administer antagonists (e.g., B2 receptor antagonist Hoe-140, B1 receptor antagonist des-Arg9-[Leu8]-BK) or inhibitors (e.g., nitric oxide synthase inhibitor L-NAME) prior to agonist injection to investigate the mechanism of action.

-

-

Data Analysis:

-

Measure the decrease in perfusion pressure from the baseline as an indicator of vasodilation.

-

Construct dose-response curves for this compound and bradykinin.

-

Analyze the effect of antagonists and inhibitors on the vasodilator responses.[8]

-

Conclusion

This compound and its precursor, T-kininogen, are integral components of the inflammatory response in rats. The upregulation of T-kininogen during inflammation provides a substantial reservoir for the release of this compound, which then acts locally to promote vasodilation and increase vascular permeability through the B2 receptor and the nitric oxide signaling pathway. The experimental models described herein provide robust systems for dissecting the molecular mechanisms of kinin-mediated inflammation. For drug development professionals, understanding the intricacies of the this compound system in this preclinical model can offer valuable insights into the potential therapeutic targets within the broader kallikrein-kinin system for the treatment of inflammatory diseases. Further research focusing on the specific contributions of the two T-kininogen isoforms and their altered glycosylation in inflammation may reveal novel regulatory mechanisms and therapeutic opportunities.

References

- 1. Release of this compound and bradykinin in carrageenin induced inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primescholars.com [primescholars.com]

- 4. T-kininogen, processing and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kallikrein-kinin system in hepatic experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and physiological studies on two T-kininogen species using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinin formation: mechanisms and role in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bradykinin - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

The Discovery and Historical Context of T-Kinin in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, characterization, and physiological context of T-kinin, a unique component of the kallikrein-kinin system in rats. It is designed to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction and Historical Context

The kallikrein-kinin system is a crucial enzymatic cascade involved in inflammation, blood pressure regulation, and pain. A pivotal discovery in the 1980s, primarily credited to the work of Okamoto and Greenbaum, unveiled a novel component of this system unique to rats: This compound (Ile-Ser-bradykinin) and its precursor, T-kininogen . This discovery challenged the existing understanding of the kinin system, which was primarily centered around bradykinin and kallidin.

T-kininogen was identified as a major acute-phase protein in rats, with its plasma concentration increasing dramatically during inflammatory responses.[1][2][3] This observation highlighted its potential role in the pathophysiology of inflammation. Subsequent research focused on purifying and characterizing T-kininogen, identifying the enzymes responsible for this compound release, and elucidating the physiological effects of this novel kinin. It was established that this compound exerts its biological effects through the bradykinin B2 receptor , the same receptor that mediates the actions of bradykinin.

Physicochemical and Biological Properties of T-Kininogen

T-kininogen is a low-molecular-weight (LMW) kininogen that exists as two major isoforms in rats, designated TI-kininogen and TII-kininogen.[4][5][6] These isoforms are encoded by two separate but highly homologous genes.[7][8]

| Property | Value | References |

| Molecular Weight | 66-72 kDa | [6][9][10] |

| Isoforms | TI-kininogen and TII-kininogen | [4][5][6] |

| Plasma Concentration (Normal) | Varies by sex; lower in males. | [11] |

| Plasma Concentration (Inflammation) | Increases up to 20-fold. | [1] |

| Primary Site of Synthesis | Liver | [4][12] |

| Function | Precursor to this compound; Cysteine protease inhibitor (Thiostatin) | [12][13][14] |

Experimental Protocols

Purification of T-Kininogen from Rat Plasma

This protocol is a composite of methods described in the literature for the isolation of T-kininogen from the plasma of rats with induced inflammation (e.g., via injection of Freund's complete adjuvant or turpentine), which significantly increases the yield.[1][2][15][16]

Workflow for T-Kininogen Purification

Caption: A generalized workflow for the purification of T-kininogen from rat plasma.

Methodology:

-

Plasma Collection: Induce inflammation in rats (e.g., Sprague-Dawley or Wistar strains) by subcutaneous injection of turpentine or Freund's complete adjuvant.[1][2] After a suitable period (e.g., 24-48 hours), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or citrate). Centrifuge to separate the plasma.

-

Anion Exchange Chromatography: Apply the plasma to a DEAE-Sephadex or DEAE-Sepharose column equilibrated with a suitable buffer (e.g., Tris-HCl). Elute the bound proteins with a salt gradient (e.g., NaCl).[10] Monitor the fractions for kininogen activity.

-

Affinity Chromatography: Pool the active fractions and apply them to a Blue-Sepharose CL-6B column to remove albumin and other proteins.[10] T-kininogen will be in the unbound fraction.

-

Gel Filtration Chromatography: Concentrate the unbound fraction and apply it to a Sephadex G-100 or G-150 column for size-exclusion chromatography.[10] This step separates T-kininogen from other proteins of different molecular weights.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE, which should show a major band at approximately 68-72 kDa.[6][10] Further characterization can be done by immunoblotting using specific anti-T-kininogen antibodies.

A more rapid, single-step purification can be achieved using monoclonal-antibody immunoaffinity chromatography.[17]

This compound Release Assay

This assay is used to measure the amount of this compound released from T-kininogen by enzymatic action.

Workflow for this compound Release Assay

Caption: A schematic of the experimental workflow for a this compound release assay.

Methodology:

-

Incubation: Incubate a known amount of purified T-kininogen or a plasma sample with an excess of trypsin in a suitable buffer.[18] Include kininase inhibitors (e.g., 1,10-phenanthroline and 8-hydroxyquinoline) to prevent the degradation of the released this compound.

-

Reaction Termination: Stop the enzymatic reaction by methods such as boiling or the addition of acid.

-

Quantification: Measure the amount of released this compound. This can be done using:

-

Radioimmunoassay (RIA): A highly sensitive method using a specific antibody against this compound.[11][18]

-

High-Performance Liquid Chromatography (HPLC): Separate the reaction mixture on a reverse-phase column and detect this compound by its characteristic retention time compared to a synthetic standard.[1][18]

-

Bioassay for this compound Activity

The biological activity of this compound can be assessed by its ability to induce smooth muscle contraction, a characteristic effect of kinins.

Methodology:

-

Tissue Preparation: Isolate a suitable smooth muscle preparation, such as the rat uterus or guinea pig ileum.[19] Mount the tissue in an organ bath containing a physiological salt solution and aerate with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: Record the isometric or isotonic contractions of the tissue using a force transducer connected to a data acquisition system.

-

Dose-Response Curve: Add increasing concentrations of synthetic this compound to the organ bath and record the resulting contractions to generate a dose-response curve. This allows for the determination of the potency (e.g., EC50) of this compound.

-

Receptor Specificity: To confirm that the effect is mediated by the B2 receptor, perform the dose-response curve in the presence of a specific B2 receptor antagonist (e.g., HOE 140). A rightward shift in the dose-response curve indicates competitive antagonism at the B2 receptor.

The this compound System in Rats

The discovery of this compound revealed a unique branch of the kallikrein-kinin system in rats. While rats also possess high-molecular-weight (HMW) and low-molecular-weight (LMW) kininogens that release bradykinin, T-kininogen is the predominant kininogen, especially during inflammation.[1]

Logical Relationship of the Rat Kinin System

Caption: The kallikrein-kinin system in rats, highlighting the unique this compound pathway.

Enzymes capable of releasing this compound from T-kininogen are termed T-kininogenases .[20][21] These enzymes have been identified in various tissues, including the submandibular gland.[20][21] Interestingly, T-kininogen is resistant to cleavage by tissue kallikreins that readily cleave LMW kininogen to release bradykinin.[5][6]

This compound Signaling Pathway

This compound exerts its biological effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[22] The activation of the B2 receptor initiates a cascade of intracellular signaling events that lead to various physiological responses.

This compound/Bradykinin B2 Receptor Signaling Pathway

References

- 1. T-kininogen--the major plasma kininogen in rat adjuvant arthritis [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of inflammation models on rat T-kininogen and rat angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Release of this compound and bradykinin in carrageenin induced inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of two isoforms of T-kininogens from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Purification and characterization of two kinds of low molecular weight kininogens from rat (non-inflamed) plasma. One resistant and the second sensitive to rat glandular kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Differential developmental expression of the rat kininogen genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and physiological studies on two T-kininogen species using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantification of rat T-kininogen using immunological methods. Application to inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T-kininogen gene expression is induced during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. T-kininogen present in the liver of old rats is biologically active and readily forms complexes with endogenous cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The novel rat kininogen, T-kininogen. A pro-inflammatory factor or a thiostatin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and properties of two rat plasma T-kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. T-kininogen in rats with carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Single-step purification of "kallikrein-resistant" kininogen from rat plasma using monoclonal-antibody immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of this compound in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of kinin receptors by bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purification and characterization of a kallikrein-like T-kininogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of thiol-activated T-kininogenases in the rat and mouse submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

T-Kininogen as an Acute Phase Reactant in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-kininogen, also known as α1-major acute phase protein (α1-MAP) or thiostatin, is a prominent acute phase reactant in rats. During inflammation, its plasma concentration can increase dramatically, making it a key biomarker for studying inflammatory processes and the efficacy of anti-inflammatory drug candidates in rodent models. This technical guide provides an in-depth overview of T-kininogen's role in the acute phase response of rats, compiling quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

T-kininogen is a member of the kininogen family of proteins, which are precursors of vasoactive kinin peptides.[1][2] However, the primary physiological role of T-kininogen appears to be that of a cysteine protease inhibitor.[1] Its significant upregulation during inflammation underscores its importance in modulating proteolytic activities during tissue injury and repair.

This guide is intended to be a practical resource for researchers, providing the necessary information to design, execute, and interpret experiments involving T-kininogen as a biomarker of inflammation in rats.

Data Presentation: T-Kininogen Levels in Response to Inflammatory Stimuli

The following tables summarize the quantitative changes in plasma T-kininogen levels in rats following the administration of various inflammatory agents. It is important to note that absolute concentrations can vary between studies due to different rat strains, experimental conditions, and assay methods.

Table 1: T-Kininogen Response to Lipopolysaccharide (LPS)

| Time Point | T-Kininogen Level | Notes |

| 48 hours | Peak concentration | Plasma kininogen reached maximum levels at 48 hours following LPS administration.[1] |

Table 2: T-Kininogen Response to Turpentine

| Time Point | T-Kininogen Level | Notes |

| 24 hours | Significant increase | Increased significantly 24 hours after turpentine stimulus.[3] |

| 48 hours | Significant increase | Increased significantly 48 hours after turpentine stimulus.[3] |

| Not specified | ~10-fold increase | T-kininogen is increased about ten-fold in rats subcutaneously injected with turpentine.[4] |

| Not specified | 65% to 95% of total kininogens | In normal rats, T-kininogen is ~65% of total kininogens; in turpentine-treated rats, it reaches 95%.[4] |

Table 3: T-Kininogen Response to Carrageenan

| Time Point | T-Kininogen Level | Notes |

| 3-5 hours | Slight increase | Plasma level of T-kininogen was slightly increased.[5] |

| Day 2 | Peak concentration | T-Kininogen levels in plasma peaked on the 2nd day.[5] |

Table 4: T-Kininogen Response to Freund's Complete Adjuvant (FCA) - Adjuvant Arthritis Model

| Time Point | T-Kininogen Level | Notes |

| Day 7 | 20-fold increase | Total kininogen in plasma increased 20-fold 7 days following the injection.[2] |

| Not specified | Remarkable increase | Plasma T-kininogen remarkably increased in parallel with the severity of paw swelling.[2] |

Table 5: T-Kininogen Response to Surgical Trauma

| Condition | T-Kininogen Level (µg bradykinin equivalents/mL) | Notes |

| Control | 3.0 ± 0.3 | Baseline level in plasma.[6] |

| 24 hours post-sham nephrectomy | 15.5 ± 0.5 | A five-fold increase was observed after surgical trauma.[6] |

| 24 hours post-nephrectomy | 16.4 ± 0.8 | Similar increase to sham surgery, indicating the response is due to the surgical stress.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of T-kininogen as an acute phase reactant in rats.

Induction of Acute Phase Response

1. Lipopolysaccharide (LPS)-Induced Inflammation:

-

Reagent: Lipopolysaccharide (LPS) from E. coli (serotype can vary, e.g., O111:B4).

-

Vehicle: Sterile, pyrogen-free 0.9% saline.

-

Procedure:

-

Prepare a stock solution of LPS in the vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 1 mL/kg.

-

Administer LPS to rats via intraperitoneal (i.p.) injection. A commonly used dose to induce a robust acute phase response is 1-5 mg/kg body weight.

-

A control group of rats should be injected with an equivalent volume of the vehicle.

-

Collect blood samples at various time points post-injection (e.g., 0, 4, 8, 24, 48, and 72 hours) to measure T-kininogen levels.

-

2. Turpentine-Induced Inflammation:

-

Reagent: Pure gum turpentine.

-

Procedure:

-

Inject a small volume of turpentine (e.g., 0.1-0.5 mL) subcutaneously (s.c.) into the dorsal region of the rat.

-

This method induces a localized sterile abscess and a systemic acute phase response.

-

A control group can be sham-injected (needle insertion without substance injection) or injected with sterile saline.

-

Collect blood samples at time points such as 0, 24, 48, and 72 hours post-injection.

-

3. Carrageenan-Induced Paw Edema:

-

Reagent: Lambda carrageenan (typically a 1% w/v solution).

-

Vehicle: Sterile 0.9% saline.

-

Procedure:

-

Prepare a fresh 1% solution of carrageenan in saline.

-

Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the subplantar region of the rat's hind paw.

-

The contralateral paw can be injected with an equal volume of saline to serve as a control.

-

Paw volume can be measured at various time points (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer to quantify the edema.

-

Collect blood samples at desired time points to measure systemic T-kininogen levels.

-

4. Freund's Complete Adjuvant (FCA)-Induced Arthritis:

-

Reagent: Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis).

-

Procedure:

-

Induce adjuvant arthritis by a single intradermal injection of FCA (e.g., 0.1 mL) into the base of the tail or a hind paw.

-

This model induces a chronic inflammatory state with a pronounced acute phase response.

-

Monitor the development of arthritis (e.g., paw swelling) over several days to weeks.

-

Collect blood samples at various time points (e.g., weekly) to measure the sustained elevation of T-kininogen.

-

Quantification of T-Kininogen

1. Radioimmunoassay (RIA) for T-Kininogen:

This protocol is a generalized representation based on published methods.[4][5][7][8][9]

-

Reagents and Materials:

-

Purified rat T-kininogen (for standard curve and radiolabeling).

-

Specific polyclonal or monoclonal antibody against rat T-kininogen.

-

¹²⁵I for radiolabeling.

-

Reagents for iodination (e.g., Chloramine-T or Iodogen).

-

Assay buffer (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin).

-

Separating agent (e.g., second antibody precipitation system, protein A/G beads, or charcoal).

-

Gamma counter.

-

-

Procedure:

-

Radiolabeling of T-kininogen:

-

Label a small amount of purified T-kininogen with ¹²⁵I using a standard method like the Chloramine-T method.

-

Separate the ¹²⁵I-labeled T-kininogen from free ¹²⁵I by gel filtration chromatography (e.g., Sephadex G-25).

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of unlabeled purified T-kininogen in the assay buffer to serve as standards (e.g., ranging from ng/mL to µg/mL).

-

-

Assay:

-

In assay tubes, add a fixed amount of the specific anti-T-kininogen antibody.

-

Add a known volume of the standards or unknown rat plasma samples.

-

Add a fixed amount of ¹²⁵I-labeled T-kininogen to all tubes.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled T-kininogen to the antibody. The incubation time and temperature should be optimized (e.g., 4°C overnight).

-

-

Separation of Bound and Free Antigen:

-

Add the separating agent to precipitate the antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitate.

-

-

Counting and Data Analysis:

-

Decant the supernatant containing the free ¹²⁵I-labeled T-kininogen.

-

Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled T-kininogen standards.

-

Determine the concentration of T-kininogen in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

-

-

Signaling Pathways and Experimental Workflows

Signaling Pathway for T-Kininogen Induction

The induction of T-kininogen gene expression in the liver during the acute phase response is primarily mediated by pro-inflammatory cytokines, with Interleukin-6 (IL-6) playing a central role.

Figure 1: Signaling pathway of T-kininogen induction during acute inflammation in rats.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying T-kininogen as an acute phase reactant in rats.

References

- 1. Differential effects of inflammation models on rat T-kininogen and rat angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased plasma level of T-kininogen in rats treated with Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of turpentine on alpha 1-major acute phase concentration in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. T-kininogen in rat plasma after nephrectomy and other surgical traumas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of rat T-kininogen using immunological methods. Application to inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new direct radioimmunoassay of rat urinary kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of T-kinin in rat plasma using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of T-Kininogen as a Cysteine Protease Inhibitor: A Technical Guide for Researchers

Abstract

T-kininogen, a member of the kininogen family unique to rats, functions as a potent inhibitor of cysteine proteases, playing a crucial role in various physiological and pathological processes. This technical guide provides an in-depth overview of T-kininogen's inhibitory function, presenting quantitative kinetic data, detailed experimental protocols for its study, and visualizations of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of T-kininogen and its mechanisms of action.

Introduction

Kininogens are multifunctional plasma glycoproteins that are precursors of vasoactive kinin peptides and also act as cysteine protease inhibitors.[1][2] In rats, a unique acute-phase protein known as T-kininogen is present, which, in addition to its role in the inflammatory response, is a powerful inhibitor of several cysteine proteases, including cathepsins B, H, and L, as well as the plant protease papain.[3][4] This inhibitory activity is primarily attributed to domains 2 and 3 within the heavy chain of the T-kininogen molecule.[2] Understanding the specifics of T-kininogen's interaction with these proteases is critical for elucidating its role in health and disease and for exploring its potential as a therapeutic agent.

Quantitative Data on Cysteine Protease Inhibition

The inhibitory potency of T-kininogen against various cysteine proteases has been characterized, with inhibition constants (Ki) indicating tight binding, particularly for cathepsin L and papain. The following tables summarize the available quantitative data on the inhibition of cysteine proteases by rat T-kininogen.

| Target Protease | T-Kininogen Ki (M) | Reference |

| Cathepsin B | ~10⁻⁸ - 10⁻⁹ | [5] |

| Cathepsin H | ~10⁻⁸ - 10⁻⁹ | [5] |

| Cathepsin L | Tighter interaction than B & H | [3] |

| Papain | ~10⁻¹⁰ - 10⁻¹¹ | [5] |

| Table 1: Inhibition Constants (Ki) of Rat T-Kininogen for Various Cysteine Proteases. |

| Proteolytic Fragment | Target Protease | Inhibitory Activity | Reference |

| Trypsin-generated | Cathepsin L & Papain | Strong Inhibition | [3] |

| Trypsin-generated | Cathepsin B & H | No significant inhibition | [3] |

| Table 2: Inhibitory Activity of T-Kininogen Proteolytic Fragments. |

Experimental Protocols

Cysteine Protease Activity Assay (Fluorometric)

This protocol describes a method for measuring the activity of cysteine proteases, such as cathepsin L, using a fluorogenic substrate. This assay can be adapted to determine the inhibitory activity of T-kininogen by pre-incubating the enzyme with the inhibitor before adding the substrate.

Materials:

-

Cathepsin L (recombinant or purified)

-

T-Kininogen (purified)

-

Cathepsin L Substrate: Ac-FR-AFC (Acetyl-L-phenylalanyl-L-arginine 7-amido-4-trifluoromethylcoumarin) or Z-Phe-Arg-AMC (Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)

-

Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of cathepsin L in assay buffer. The final concentration will need to be optimized for the specific enzyme and substrate batch.

-

Inhibitor Preparation: Prepare a series of dilutions of T-kininogen in assay buffer.

-

Reaction Setup: a. In a 96-well black microplate, add 50 µL of assay buffer to all wells. b. Add 10 µL of the T-kininogen dilutions to the appropriate wells. For the control (uninhibited) wells, add 10 µL of assay buffer. c. Add 20 µL of the cathepsin L working solution to all wells. d. Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add 20 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final substrate concentration should be at or below the Km value for the enzyme.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the increase in fluorescence intensity over time.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity against the concentration of T-kininogen. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). d. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[6][7][8]

Western Blot for MKP-1 Stabilization

This protocol outlines the steps to assess the effect of T-kininogen on the protein levels of MAP Kinase Phosphatase-1 (MKP-1), a key negative regulator of the ERK signaling pathway. An increase in MKP-1 protein levels in the presence of T-kininogen would suggest stabilization of the phosphatase.

Materials:

-

Rat endothelial cells (e.g., primary culture or cell line)

-

T-Kininogen (purified)

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and electroblotting apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Rabbit anti-MKP-1

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: a. Culture rat endothelial cells to 70-80% confluency. b. Treat the cells with varying concentrations of purified T-kininogen for different time points (e.g., 0, 2, 4, 6 hours). Include an untreated control.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them using lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-MKP-1 antibody overnight at 4°C. f. Wash the membrane with TBST three times for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST three times for 10 minutes each.

-

Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities for MKP-1 and a loading control (e.g., β-actin or GAPDH). d. Normalize the MKP-1 band intensity to the loading control to determine the relative change in MKP-1 protein levels upon treatment with T-kininogen.[9][10][11]

Signaling Pathways and Logical Relationships

T-kininogen has been shown to inhibit the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[12] This inhibition is, at least in part, mediated by the stabilization of MAP Kinase Phosphatase-1 (MKP-1), which is a phosphatase that dephosphorylates and inactivates ERK.[12] The following diagrams illustrate this proposed signaling pathway and a general experimental workflow for its investigation.

Caption: Proposed signaling pathway of T-kininogen-mediated ERK inhibition.

Caption: General experimental workflow for studying T-kininogen's effects.

Conclusion

T-kininogen is a potent endogenous inhibitor of cysteine proteases with significant physiological implications. Its ability to tightly regulate the activity of enzymes like cathepsins suggests a role in controlling protein turnover, inflammation, and cellular signaling. The presented data and protocols provide a framework for researchers to further investigate the intricate functions of T-kininogen. Future studies focusing on precise kinetic characterization with a broader range of proteases and detailed elucidation of its impact on cellular signaling pathways will be crucial for harnessing the therapeutic potential of this unique rat kininogen.

References

- 1. graphviz.org [graphviz.org]

- 2. Kininogens: More than cysteine protease inhibitors and kinin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine-proteinase-inhibiting function of T kininogen and of its proteolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. A new function of kininogens as thiol-proteinase inhibitors: inhibition of papain and cathepsins B, H and L by bovine, rat and human plasma kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. content.abcam.com [content.abcam.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. origene.com [origene.com]

- 10. bio-rad.com [bio-rad.com]

- 11. biomol.com [biomol.com]

- 12. T-kininogen inhibits kinin-mediated activation of ERK in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Functions of the Kallikrein-Kinin System: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Kallikrein-Kinin System (KKS) is a complex, endogenous multiprotein cascade that plays a critical role in a multitude of physiological and pathological processes.[1][2] Activation of this system results in the generation of potent, short-lived vasoactive peptides known as kinins, primarily bradykinin and kallidin.[3] These peptides mediate their effects through specific G-protein coupled receptors, influencing inflammation, pain transmission, blood pressure control, coagulation, and fibrinolysis.[1][2][4] This technical guide provides a comprehensive overview of the core components of the KKS, its activation pathways, its interaction with other major physiological systems, and its diverse functions in health and disease. Detailed signaling pathways are visualized, quantitative data is presented for comparative analysis, and key experimental protocols for studying the system are outlined to support further research and therapeutic development.

Core Components of the Kallikrein-Kinin System

The KKS is comprised of protein precursors (kininogens), activating enzymes (kallikreins), vasoactive peptides (kinins), inactivating enzymes (kininases), and cellular receptors.

Kininogens

Kininogens are the precursor proteins from which kinins are enzymatically cleaved.[4] In plasma, they exist in two main forms, both originating from a single gene through alternative splicing:[5]

-

High-Molecular-Weight Kininogen (HMWK): Also known as Fitzgerald factor, HMWK is produced by the liver and circulates in plasma complexed with prekallikrein.[4][6] It is the preferred substrate for plasma kallikrein and is essential for the contact activation phase of the intrinsic coagulation pathway.[5][7]

-

Low-Molecular-Weight Kininogen (LMWK): LMWK is produced by various tissues and acts as the primary substrate for tissue kallikrein.[4]

Both HMWK and LMWK are also potent inhibitors of cysteine proteinases.[5]

Kallikreins

Kallikreins are serine proteases that catalyze the liberation of kinins from kininogens.[4] There are two primary types:

-

Plasma Kallikrein: Synthesized in the liver as an inactive zymogen, prekallikrein (Fletcher factor), it circulates bound to HMWK.[5][6] Upon activation by activated Factor XII (FXIIa), plasma kallikrein cleaves HMWK to release bradykinin.[5][6]

-

Tissue (Glandular) Kallikrein (KLK-1): This form is widely expressed in tissues such as the kidneys, pancreas, and salivary glands.[3] It preferentially cleaves LMWK to produce kallidin (Lys-bradykinin).[3][8]

Kinins

Kinins are the biologically active effector peptides of the KKS. They are potent vasodilators and increase vascular permeability.[4]

-

Bradykinin (BK): A nonapeptide released from HMWK by plasma kallikrein.[6][9] It is a key mediator of inflammation, pain, and vasodilation.[6][10]

-

Kallidin (Lys-BK): A decapeptide released from LMWK by tissue kallikrein.[11] It can be converted to bradykinin by aminopeptidases.[12]

-

Des-Arg Metabolites: Kinins can be processed by carboxypeptidases to form des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin, which are the primary agonists for the kinin B1 receptor.[13][14]

Kinin Receptors

Kinins exert their effects by binding to two specific G-protein coupled receptors (GPCRs):[3]

-

B1 Receptor (B1R): Not typically present in healthy tissues, its expression is induced by inflammation, tissue injury, and cytokines.[13] It is preferentially activated by the des-Arg metabolites of kinins.[13]

-

B2 Receptor (B2R): Constitutively expressed on a wide variety of cells, including endothelial and neuronal cells.[13] It is activated by intact bradykinin and kallidin and mediates the majority of the acute physiological effects of the KKS.[13][14]

Kininases

These enzymes are responsible for the rapid degradation and inactivation of kinins, giving them a very short half-life in circulation.

-

Angiotensin-Converting Enzyme (ACE or Kininase II): A key enzyme in the Renin-Angiotensin System (RAS), ACE is a major kininase, efficiently degrading bradykinin.[4][15]

-

Carboxypeptidase N (Kininase I): A plasma enzyme that removes the C-terminal arginine residue from kinins, converting them to B1R agonists.[4][12]

-

Neutral Endopeptidase (NEP): A membrane-bound peptidase that also contributes to kinin degradation.[12]

Activation and Signaling Pathways of the KKS

The KKS is activated via two distinct, though interconnected, pathways: the plasma KKS and the tissue KKS.

The Plasma Kallikrein-Kinin System Pathway

The plasma KKS is a key component of the contact activation system. Activation is initiated when Factor XII (Hageman factor) binds to a negatively charged surface, leading to its auto-activation into FXIIa.[6] FXIIa then cleaves prekallikrein to form active plasma kallikrein.[6] Plasma kallikrein, in turn, has two primary functions: it amplifies the system by reciprocally activating more Factor XII, and it cleaves HMWK to release bradykinin.[6][14]

The Tissue Kallikrein-Kinin System Pathway

The tissue KKS operates locally within various tissues. Tissue kallikrein is secreted from cells and acts on LMWK, which is also present in tissues and interstitial fluid, to generate kallidin (Lys-BK).[3] Kallidin can then act directly on kinin receptors or be converted to bradykinin. The regulation of tissue kallikrein secretion and activation is not as well understood as the plasma system.[3]

Bradykinin B2 Receptor Signaling

The majority of bradykinin's physiological effects are mediated through the B2 receptor, which is coupled primarily to Gq/11 proteins.[16] Receptor activation triggers a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[16][17] These events culminate in the activation of downstream effectors, including the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS) and prostaglandins via cyclooxygenase (COX) enzymes, both potent vasodilators.[5][18]

References

- 1. The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 5. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The kallikrein-kinin system: from mediator of inflammation to modulator of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Blood pressure regulation by the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

T-Kinin's involvement in cardiovascular and renal function

An In-depth Technical Guide to T-Kinin's Involvement in Cardiovascular and Renal Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kallikrein-Kinin System (KKS) is a crucial endogenous cascade that modulates a myriad of physiological processes, including inflammation and blood pressure regulation. Within this system, kinins—potent vasoactive peptides—are the primary effectors. This compound (Threonyl-bradykinin), derived from its precursor T-kininogen, is a key member of this family, particularly noted in rodent models as an acute-phase reactant.[1] This technical guide provides a comprehensive overview of the role of this compound and the broader kinin family in cardiovascular and renal homeostasis. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines common experimental methodologies. The document aims to serve as a foundational resource for researchers and professionals engaged in the exploration of the KKS as a therapeutic target for cardiovascular and renal diseases.

The Kallikrein-Kinin System and this compound Generation

The KKS is an enzymatic cascade initiated by serine proteases called kallikreins (tissue and plasma) that cleave substrates known as kininogens. In rats, a third type of kininogen, T-kininogen, serves as the precursor for this compound.[1] Unlike other kininogens, T-kininogen is a major acute-phase protein, suggesting a significant role for this compound in inflammatory responses.[1] Kinins, including this compound and the more broadly studied bradykinin, are short-lived local hormones that exert their effects through two primary G protein-coupled receptors: the Bradykinin B1 Receptor (B1R) and the Bradykinin B2 Receptor (B2R).[2][3] The B2R is constitutively expressed and mediates most of the acute physiological actions of kinins, whereas B1R expression is typically induced by tissue injury and inflammation.[2][4]

Role in Cardiovascular Function

Kinins are potent vasodilators that play a significant role in regulating local blood flow, vascular resistance, and overall blood pressure.[5][6] Their cardioprotective effects, particularly in the context of ischemia and reperfusion injury, are also well-documented.[1][7]

Hemodynamic Regulation

Kinins induce vasodilation primarily by stimulating endothelial cells to release secondary mediators.[8] This action is predominantly mediated by the B2R. The binding of kinins to B2R on endothelial cells triggers a signaling cascade that results in the production of Nitric Oxide (NO), prostacyclin (PGI2), and Endothelium-Derived Hyperpolarizing Factor (EDHF).[1][9] These molecules diffuse to adjacent vascular smooth muscle cells, causing relaxation and subsequent vasodilation. The counter-regulatory relationship with the Renin-Angiotensin System (RAS) is critical; Angiotensin-Converting Enzyme (ACE) is identical to Kininase II, the primary enzyme responsible for kinin degradation.[10] Thus, ACE inhibitors not only block the production of the vasoconstrictor Angiotensin II but also potentiate the vasodilatory effects of kinins.[8]

Signaling Pathways in the Vasculature

Upon this compound or bradykinin binding, the B2R couples primarily to Gαq and Gαi proteins.[2]

-

Gαq Activation: Stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

-

eNOS Activation: The increase in intracellular Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS) via calmodulin binding. eNOS can also be activated through a Ca²⁺-independent pathway involving PI3K/Akt signaling.[10]

-

Prostaglandin Synthesis: Increased Ca²⁺ levels also activate phospholipase A2 (PLA2), which liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into various prostaglandins, including the vasodilators PGI2 and PGE2.[11][12]

Role in Renal Function

The KKS is integral to renal physiology, influencing renal blood flow (RBF), glomerular filtration rate (GFR), and the tubular handling of water and electrolytes.[13][14]

Renal Hemodynamics and GFR

Kinins are potent renal vasodilators.[13] By increasing RBF, they contribute to the maintenance of renal perfusion.[1] This effect is particularly important under conditions where the KKS is stimulated, such as during low sodium intake.[1][9] Studies in dogs have shown that intrarenal administration of a kinin antagonist can decrease RBF and impair the autoregulation of GFR, highlighting the system's physiological relevance.[1]

Water and Electrolyte Excretion

The KKS promotes both diuresis (water excretion) and natriuresis (sodium excretion).[15] Tissue kallikrein is synthesized in the distal nephron and secreted into the tubular fluid, where it generates kinins.[16] These locally produced kinins are thought to act on the collecting duct to inhibit sodium and water reabsorption.[13][17] Furthermore, tissue kallikrein has been shown to stimulate active calcium reabsorption in the distal tubule by activating the TRPV5 calcium channel via a B2R-PKC dependent pathway.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from key preclinical studies investigating the effects of the Kallikrein-Kinin System.

Table 1: Effects of Kinin Modulation on Systemic Blood Pressure

| Animal Model | Agent | Dose & Route | Effect on Mean Blood Pressure | Reference |

| Awake, restrained rats | Kinin antagonist (DArg⁰-Hyp³-Thi⁵,⁸-DPhe⁷-bradykinin) | 4 mg/kg (bolus, aortic) | Biphasic: Initial pressor effect (↑ 7 ± 1 mmHg), followed by a depressor effect (↓ 20 ± 6 mmHg) | [18] |

| Hypertensive animal models | Human tissue kallikrein gene transfer (adenoviral vector) | Single injection | Prolonged reduction of blood pressure | [19] |

Table 2: Kinin Concentrations in Biological Samples

| Sample Type | Kinin Concentration | Reference |

| Plasma | 1–50 fmol/ml | [1][9] |

| Kidney, Heart, Aorta | 100–350 fmol/g | [1][9] |

Table 3: Effects of Kinin Modulation on Renal Parameters

| Animal Model | Intervention | Measured Parameter | Observed Effect | Reference |

| Sodium-depleted dogs | Intrarenal infusion of kinin antagonist | Renal Blood Flow (RBF) | Decreased RBF | [1] |

| Sodium-depleted dogs | Intrarenal infusion of kinin antagonist | Glomerular Filtration Rate (GFR) | Impaired autoregulation of GFR | [1] |

| Rats with passive Heymann nephritis | Phosphoramidon (kinin potentiator) | Urinary Albumin Excretion (UAlbV) | Significant decrease | [20] |

| Rats with passive Heymann nephritis | Enalapril (ACEi) + Aprotinin (kallikrein inhibitor) | Urinary Albumin Excretion (UAlbV) | Aprotinin prevented the reduction in UAlbV caused by enalapril | [20] |

| TK-deficient mice | - | Urinary Calcium Excretion | Hypercalciuria (renal origin) | [17] |

Experimental Protocols and Methodologies

In Vivo Assessment of Hemodynamic Effects

Objective: To determine the effect of a kinin antagonist on systemic blood pressure in conscious animals.

Protocol (adapted from[18]):

-

Animal Model: Male Sprague-Dawley rats are used. Catheters are surgically implanted in the ascending aorta (for drug administration) and carotid artery (for blood pressure measurement) under anesthesia. Animals are allowed to recover for 24-48 hours.

-

Experimental Setup: On the day of the experiment, rats are placed in restraining cages. The arterial catheter is connected to a pressure transducer linked to a polygraph for continuous monitoring of blood pressure and heart rate.

-

Drug Administration: The kinin antagonist (e.g., DArg⁰-Hyp³-Thi⁵,⁸-DPhe⁷-bradykinin) is dissolved in saline. A bolus injection (e.g., 4 mg/kg) is administered via the aortic catheter.

-

Data Collection: Blood pressure is recorded continuously before, during, and after the injection until it returns to baseline.

-

Control Groups: To investigate mediating factors, separate groups of animals can be studied, including:

-

Bilaterally nephrectomized rats.

-

Adrenalectomized rats.

-

Rats pre-treated with specific blockers (e.g., indomethacin for prostaglandin synthesis inhibition, adrenergic receptor blockers).

-

-

Analysis: The peak pressor and depressor responses are calculated as the change (Δ) in mean arterial pressure from the pre-injection baseline. Statistical analysis (e.g., t-test or ANOVA) is used to compare responses between groups.

In Vitro Assessment of Vascular Reactivity

Objective: To measure the vasodilatory response to kinins in isolated blood vessels.

Protocol:

-

Tissue Preparation: A segment of an artery (e.g., thoracic aorta, coronary artery) is carefully dissected from a euthanized animal (e.g., rat, mouse).

-

Organ Bath Setup: The arterial segment is cut into rings (2-3 mm) and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.

-

Pre-contraction: After an equilibration period, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or U46619 to a stable submaximal tension.

-

Cumulative Concentration-Response: Once a stable plateau of contraction is achieved, cumulative concentrations of a kinin agonist (e.g., bradykinin) are added to the bath.

-

Data Recording: The relaxation response is recorded as a percentage decrease from the pre-contracted tension.

-

Investigating Mechanisms: The protocol can be repeated in the presence of inhibitors to dissect the signaling pathway, such as L-NAME (an NOS inhibitor) or indomethacin (a COX inhibitor).

Conclusion and Future Directions

This compound, as part of the broader Kallikrein-Kinin System, is a significant modulator of cardiovascular and renal function. Its primary actions—vasodilation, natriuresis, and cytoprotection—are mediated predominantly through the B2 receptor and the subsequent release of NO and prostaglandins. The intricate, counter-regulatory balance with the Renin-Angiotensin System positions the KKS as a compelling area for therapeutic intervention. The beneficial effects of ACE inhibitors are, in part, attributable to their kinin-potentiating activity.

Future research should focus on developing stable, specific agonists for the B2 receptor, which could offer novel therapeutic strategies for hypertension, ischemic heart disease, and chronic kidney disease.[21] Further elucidation of the distinct roles and signaling pathways of the B1R versus the B2R in pathological states will be critical for designing targeted therapies that maximize benefits while minimizing potential pro-inflammatory side effects.[3][7]

References

- 1. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential regulation of inducible and endothelial nitric oxide synthase by kinin B1 and B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinin B(1) receptors and the cardiovascular system: regulation of expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinin - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Vascular Kinin B1 and B2 Receptors Determine Endothelial Dysfunction through Neuronal Nitric Oxide Synthase [frontiersin.org]

- 7. Kinins and Kinin Receptors in Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bradykinin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of prostaglandins in the cardiovascular effects of bradykinin and angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interactions of prostaglandins with the kallikrein-kinin and renin-angiotensin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. [Kallikrein-kinin system, the kidney and arterial pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Is the renal kallikrein-kinin system a factor that modulates hypercalciuria? | Nefrología [revistanefrologia.com]

- 18. Effects of a kinin antagonist on mean blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kallikrein-kinin in stroke, cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of modulation of renal kallikrein-kinin system in the nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Up-regulation of the kinin B2 receptor pathway modulates the TGF-β/Smad signaling cascade to reduce renal fibrosis induced by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of T-Kinin in Pain and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-kinin, a member of the kinin family of vasoactive peptides, is a significant contributor to the complex signaling cascades of pain and inflammation. Generated from its precursor, T-kininogen, during tissue injury and inflammatory processes, this compound exerts its effects primarily through the activation of bradykinin B2 receptors. This activation initiates a cascade of intracellular events, leading to nociceptor sensitization, increased vascular permeability, and the release of other pro-inflammatory mediators. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's contributions to pain and inflammation, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways. While much of the detailed pharmacological data has been characterized using bradykinin, the similar B2 receptor-mediated actions of this compound make this information a crucial proxy for understanding its function.

Introduction to the Kallikrein-Kinin System and this compound

The Kallikrein-Kinin System (KKS) is a crucial endogenous cascade that releases vasoactive peptides known as kinins.[1] These peptides, including bradykinin, kallidin, and this compound (Ile-Ser-bradykinin), are potent mediators of inflammation, pain, blood pressure regulation, and coagulation.[1] this compound is derived from its precursor, T-kininogen, which is a major acute-phase protein in rats, meaning its concentration increases dramatically during inflammation.[2][3] Studies have shown that following an inflammatory stimulus, this compound is released alongside bradykinin, directly implicating it in the physiological response to tissue injury.[2]

This compound Signaling Pathways in Nociception and Inflammation

This compound, like bradykinin, primarily exerts its pro-inflammatory and algesic (pain-causing) effects through the activation of the constitutively expressed Bradykinin B2 receptor (B2R) , a G-protein coupled receptor (GPCR).[4][5] While a second receptor, the B1 receptor (B1R), is inducible by cytokines and involved in chronic inflammation, the acute effects of this compound are predominantly B2R-mediated.[6][7]

B2 Receptor-Mediated Gq/11 Signaling

Activation of the B2R by this compound initiates a canonical signaling pathway through the Gαq/11 subunit. This cascade is a central mechanism for producing the cardinal signs of inflammation and for sensitizing sensory neurons.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This rapid increase in intracellular calcium is a critical signaling event.

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[9] PKC is a serine/threonine kinase with numerous downstream targets involved in inflammation and pain.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Release of this compound and bradykinin in carrageenin induced inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct radioimmunoassay for rat T-kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of responses to this compound and bradykinin in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of kinin receptors: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of bradykinin on Ca2+ mobilization and prostaglandin E2 release in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of T-Kinin in Vasodilation and Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-kinin, a member of the kinin family of vasoactive peptides, plays a significant role in the regulation of vascular tone and permeability. Generated from T-kininogen, its effects are primarily mediated through the activation of specific cell surface receptors, initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the mechanisms of this compound-induced vasodilation and vascular permeability, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

This compound exerts its physiological effects predominantly through interaction with the bradykinin B2 receptor , a G-protein coupled receptor (GPCR).[1][2] This interaction triggers a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator. The key steps in this process involve the activation of nitric oxide synthase (NOS) and a subsequent increase in intracellular cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells, ultimately leading to relaxation and vasodilation.[1] Similarly, the increase in vascular permeability induced by this compound is also mediated by the B2 receptor, leading to the extravasation of plasma proteins and fluids.[2]

This compound Induced Vasodilation

Quantitative Data

The vasodilatory effect of this compound is dose-dependent. Injections of this compound into the hindlimb vascular bed of cats resulted in rapid, dose-related decreases in perfusion pressure, indicating vasodilation.[1] The responses to this compound were comparable in both timing and magnitude to those of bradykinin and kallidin.[1]

| Dose of this compound (nmol) | Effect on Perfusion Pressure | Animal Model | Reference |

| 0.03 - 1 | Dose-related decrease | Cat hindlimb | [1] |

Experimental Protocol: Measurement of Vasodilation using Constant-Flow Perfusion

This protocol describes the methodology for assessing the vasodilator activity of this compound in the feline hindlimb vascular bed under constant-flow conditions.[1]

Objective: To measure the change in perfusion pressure as an indicator of vasodilation in response to this compound administration.

Materials:

-

Anesthetized cats

-

Constant-flow perfusion pump

-

Pressure transducer

-

This compound solutions of varying concentrations (0.03-1 nmol)

-

Bradykinin and kallidin solutions (for comparison)

-

Hoe-140 (kinin B2-receptor antagonist)

-

Inhibitor of nitric oxide synthase (e.g., L-NAME)

-

cGMP phosphodiesterase inhibitor (e.g., zaprinast)

-

Saline solution

Procedure:

-

Anesthetize the cat according to approved institutional animal care protocols.

-

Surgically prepare the hindlimb for vascular perfusion, isolating the femoral artery for cannulation.

-

Connect the femoral artery to a constant-flow perfusion pump to maintain a steady blood flow rate.

-

Connect a pressure transducer to the perfusion circuit to continuously monitor perfusion pressure.

-

Allow the preparation to stabilize, ensuring a constant baseline perfusion pressure.

-

Administer bolus injections of this compound at various doses (0.03-1 nmol) into the perfusion circuit.

-

Record the resulting changes in perfusion pressure. A decrease in pressure indicates vasodilation.

-

For comparison, administer equimolar doses of bradykinin and kallidin and record the responses.

-

To confirm the receptor-mediated effect, pre-treat the preparation with the B2-receptor antagonist Hoe-140 and then re-administer this compound.

-

To investigate the signaling pathway, administer this compound in the presence of a nitric oxide synthase inhibitor and a cGMP phosphodiesterase inhibitor and observe the effects on the vasodilator response.

Signaling Pathway for this compound Induced Vasodilation

Figure 1. Signaling pathway of this compound induced vasodilation.

This compound Induced Vascular Permeability

Quantitative Data

This compound increases vascular permeability in a dose-dependent manner. Intravenous injection of this compound in anesthetized rats led to increased extravasation of Evans blue dye in the airways.[2]

| Dose of this compound (µmol/kg) | Increase in Dye Extravasation (Trachea) | Increase in Dye Extravasation (Bronchi) | Animal Model | Reference |

| 0.1 - 10 | Dose-dependent increase | Dose-dependent increase | Rat airways | [2] |

| 1 | 134% | 117% | Rat airways | [2] |

Experimental Protocol: Measurement of Vascular Permeability with Evans Blue Assay

This protocol details the in vivo measurement of this compound-induced vascular permeability in rat airways using the Evans blue dye extravasation method.[2]

Objective: To quantify the leakage of plasma albumin, indicated by Evans blue dye, from the vasculature into the surrounding tissue in response to this compound.

Materials:

-

Anesthetized rats

-

This compound solutions of varying concentrations (0.1-10 µmol/kg)

-

Evans blue dye solution (20 mg/kg)

-

Hoe-140 (kinin B2-receptor antagonist)

-

Captopril (angiotensin-converting enzyme inhibitor)

-

Phosphoramidon (neutral endopeptidase inhibitor)

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the rat according to approved institutional animal care protocols.

-

Inject Evans blue dye (20 mg/kg) intravenously to bind with plasma albumin.

-

After a short circulation period, administer this compound intravenously at various doses (0.1-10 µmol/kg).

-

To investigate the mechanism, in separate experimental groups, pre-treat with Hoe-140, captopril, or phosphoramidon before this compound administration.

-

After a set time, perfuse the systemic circulation with saline to remove intravascular dye.

-

Dissect the trachea and bronchi.

-

Incubate the tissues in formamide to extract the extravasated Evans blue dye.

-

Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm.

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue.

-

Express the results as the amount of dye per tissue weight (e.g., µg of dye/g of tissue).

Experimental Workflow for Vascular Permeability Assay

Figure 2. Experimental workflow for measuring this compound induced vascular permeability.

Conclusion

This compound is a potent endogenous peptide that significantly influences vascular physiology through its actions on vasodilation and vascular permeability. The primary mechanism involves the activation of the bradykinin B2 receptor, leading to the production of nitric oxide and subsequent smooth muscle relaxation and increased endothelial permeability. The dose-dependent nature of these effects highlights the importance of this compound in local blood flow regulation and inflammatory processes. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals investigating the therapeutic potential of targeting the this compound system.

References

T-Kinin's impact on blood pressure regulation

An In-depth Technical Guide on T-Kinin's Impact on Blood Pressure Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract